2-[(2,4,5-Trimethoxybenzyl)amino]ethanol
Description
2-[(2,4,5-Trimethoxybenzyl)amino]ethanol is an ethanolamine derivative featuring a 2,4,5-trimethoxybenzyl group attached to the amino moiety of ethanolamine.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28g/mol |
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C12H19NO4/c1-15-10-7-12(17-3)11(16-2)6-9(10)8-13-4-5-14/h6-7,13-14H,4-5,8H2,1-3H3 |
InChI Key |
KYTHACWRVWWDPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCCO)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCO)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
1-(2’,5’-Dimethoxyphenyl)-2-aminoethanol (CAS 3600-87-1)
- Structure : Differs by having a 2,5-dimethoxybenzyl group instead of 2,4,5-trimethoxy.
- Synthesis: Likely synthesized via reductive amination of 2,5-dimethoxybenzaldehyde with ethanolamine.
- Impact : Reduced methoxy groups may lower lipophilicity and alter receptor binding compared to the target compound. This analog is listed in chemical catalogs but lacks detailed biological data .
30C-NBOMe HCl (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine)
- Structure : Contains a 3,4,5-trimethoxybenzyl group on an ethanamine backbone.
- Activity: Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of trimethoxybenzyl groups in central nervous system targeting. The ethanamine backbone may enhance blood-brain barrier penetration compared to ethanolamine derivatives .
Backbone Modifications
N-(2,4,5-Trimethoxybenzyl)-α-Amino Acid Derivatives
- Structure: Ethanolamine replaced with α-amino acids (e.g., valine, leucine).
- Synthesis: Derived from imine reduction between 2,4,5-trimethoxybenzyl aldehyde and amino acid methyl esters .
- The amino acid backbone introduces chirality and variable solubility .
2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol (CAS 1179092-12-6)
- Structure: Ethyl substitution on the amino group and 2-methoxybenzyl substituent.
- The 2-methoxybenzyl group offers lower steric and electronic effects compared to 2,4,5-trimethoxy .
Functional Group Replacements
(E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxybenzyl)thiazol-2-yliminomethyl]phenol
- Structure : Thiazole core with a 2,4,5-trimethoxybenzyl group.
- Activity: Demonstrated anticancer properties via Schiff base formation.
Key Comparative Data
Research Findings and Implications
- Trimethoxybenzyl Group : The 2,4,5-trimethoxy substitution enhances lipophilicity and may improve interaction with hydrophobic binding pockets in enzymes or receptors, as seen in AChE inhibitors and serotonin agonists .
- Metabolic Stability : Ethyl or bulky substitutions (e.g., tert-butyl in thiazole derivatives) may reduce metabolic clearance, a factor critical for drug development .
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